molecular formula C11H12BrFO3 B14028125 Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

Katalognummer: B14028125
Molekulargewicht: 291.11 g/mol
InChI-Schlüssel: MJJGKCCWLRTQFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO3 and a molecular weight of 291.12 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and ethoxy groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate typically involves the esterification of 5-bromo-3-ethoxy-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and ethoxy groups allows it to form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is unique due to the specific positioning of the bromine, fluorine, and ethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethoxy group at the 3-position can influence the compound’s solubility and reactivity in different chemical environments .

Eigenschaften

Molekularformel

C11H12BrFO3

Molekulargewicht

291.11 g/mol

IUPAC-Name

ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C11H12BrFO3/c1-3-15-9-6-7(12)5-8(10(9)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

MJJGKCCWLRTQFR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1F)C(=O)OCC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.